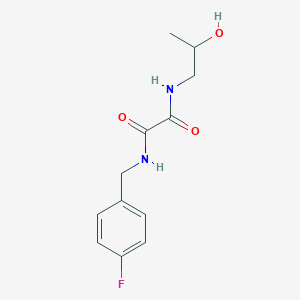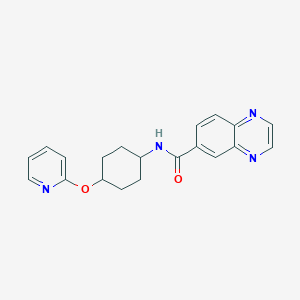![molecular formula C13H10F3N3O2S B2401714 6-((3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448076-59-2](/img/structure/B2401714.png)
6-((3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-((3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a complex organic molecule. It contains a pyrrolopyrimidine core, which is a bicyclic structure consisting of a pyrimidine ring fused with a pyrrole ring . The molecule also features a trifluoromethylphenylsulfonyl group, which is a sulfonyl group (SO2) attached to a phenyl ring that has a trifluoromethyl (CF3) substituent .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolopyrimidine core and a trifluoromethylphenylsulfonyl group . The pyrrolopyrimidine core is a bicyclic structure that contributes to the three-dimensional shape of the molecule. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electronic properties of the molecule .Applications De Recherche Scientifique
Antitumor Activity
The design and synthesis of trifluoromethyl-containing polysubstituted pyrimidine derivatives have been explored to seek more effective anti-tumor drugs . Researchers evaluated the antiproliferative activity of these compounds against four human tumor cell lines: PC-3, MGC-803, MCF-7, and HGC-27. Notably, most of the compounds demonstrated moderate anti-proliferative activities. Specifically, compounds (XXId) and (XXIe) exhibited good selectivity for PC-3 cells. Their IC50 values (concentration required for 50% inhibition of tumor cell proliferation) were 4.42 ± 0.46 μmol L⁻¹ and 4.85 ± 0.59 μmol L⁻¹, respectively. These activities surpassed that of the positive control, 5-fluorouracil (6.39 ± 0.71 μmol L⁻¹). Molecular docking studies suggested that compounds (XXId) and (XXIe) could interact effectively with the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), making them promising candidates for further research and development.
Phenylpyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
The compound’s structure can be modified to develop novel kinase inhibitors. By targeting ATP binding pockets, researchers have designed phenylpyrazolo[3,4-d]pyrimidine-based compounds with potential applications in cancer therapy . These inhibitors may selectively block specific kinases involved in tumor growth and progression.
Antiviral Properties
Isatin-based imidazole derivatives, structurally related to our compound, have shown significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) in receptor–ligand interaction studies . Although not directly tested for COVID-19, this suggests that similar compounds could be explored as antiviral agents.
Treatment of Cognitive Disorders
6-Trifluoromethyl-3-pyridinesulfonyl chloride, a derivative of our compound, is used for preparing N-sulfonamido polycyclic pyrazolyl compounds. These compounds have potential applications in treating cognitive disorders .
Sorafenib Analogs
The compound’s structure shares similarities with sorafenib, an FDA-approved drug for advanced hepatocellular carcinoma (primary liver cancer) . Sorafenib’s IUPAC name is 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide. The trifluoromethyl group in our compound may contribute to its pharmacological properties.
Mécanisme D'action
Mode of Action
It is known that trifluoromethyl phenyl sulfone can act as a trifluoromethyl radical precursor . This suggests that the compound may interact with its targets through the generation of trifluoromethyl radicals, leading to various biochemical changes.
Biochemical Pathways
Compounds with pyrimidine moieties have been associated with a broad range of pharmacological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects
Result of Action
Compounds with pyrimidine moieties have shown promising neuroprotective and anti-inflammatory properties
Propriétés
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2S/c14-13(15,16)10-2-1-3-11(4-10)22(20,21)19-6-9-5-17-8-18-12(9)7-19/h1-5,8H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYZZNUYGIQARO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide](/img/structure/B2401631.png)
![3-(4-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2401632.png)

![3-[[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2401635.png)
![5-Cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyridine-3-carboxylic acid](/img/structure/B2401636.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-nitrobenzamide](/img/structure/B2401644.png)
![2-Naphthyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2401645.png)

![N-[2-(1H-Indol-3-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2401647.png)
![N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2401648.png)
![[2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl]methanamine;dihydrochloride](/img/structure/B2401651.png)
![N-[3-(Methylamino)-3-oxopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2401654.png)